Benzo[b]thiophene-4-carboximidamide hydrochloride
Description
Benzo[b]thiophene-4-carboximidamide hydrochloride is an organic compound belonging to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a fused benzene and thiophene ring system
Properties
Molecular Formula |
C9H9ClN2S |
|---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
1-benzothiophene-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H8N2S.ClH/c10-9(11)7-2-1-3-8-6(7)4-5-12-8;/h1-5H,(H3,10,11);1H |
InChI Key |
MHODIFODVIDHOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)C(=N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-4-carboximidamide hydrochloride typically involves the reaction of benzo[b]thiophene with suitable reagents to introduce the carboximidamide group. One common method involves the use of aryne intermediates and alkynyl sulfides . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for benzo[b]thiophene-4-carboximidamide hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-4-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzothiophene derivatives .
Scientific Research Applications
Benzo[b]thiophene-4-carboximidamide hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and as a potential therapeutic agent.
Medicine: It has shown promise in medicinal chemistry for the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials, including semiconductors and optoelectronic devices
Mechanism of Action
The mechanism of action of benzo[b]thiophene-4-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamidine: Another benzothiophene derivative with similar structural features but different functional groups.
4-Iodobenzo[b]thiophene-2-carboxamidine: A derivative with an iodine atom, which can influence its chemical reactivity and biological activity.
Uniqueness
Benzo[b]thiophene-4-carboximidamide hydrochloride is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
